N-Isopropylpyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of N-Isopropylpyridin-2-amine and related compounds typically involves the amination of pyridines. A general and efficient method for the 2-amination of pyridines and quinolines has been developed, where pyridine N-oxides are converted to 2-aminopyridines using a one-pot fashion with good functional group compatibility and high yields (Yin et al., 2007). This method provides a straightforward pathway to obtain N-Isopropylpyridin-2-amine through the selective amination process.
Molecular Structure Analysis
The molecular structure of N-Isopropylpyridin-2-amine and its analogs can exhibit dynamic tautomerism and divalent N(I) character. Quantum chemical analysis has shown the existence of multiple isomeric structures within a relatively small energy difference, some of which possess divalent N(I) character indicating a competition between the thiazole and pyridine groups in accommodating the tautomeric hydrogen (Bhatia, Malkhede, & Bharatam, 2013). This molecular flexibility and electron distribution are crucial for its chemical reactivity and properties.
Chemical Reactions and Properties
N-Isopropylpyridin-2-amine participates in various chemical reactions, illustrating its reactivity and functional group compatibility. For instance, its derivatives can undergo regioselective lithiation, offering a useful method for the synthesis of disubstituted pyridines (Epsztajn et al., 1980). This highlights its potential in organic synthesis, particularly in the construction of complex pyridine-based scaffolds.
Physical Properties Analysis
The physical properties of N-Isopropylpyridin-2-amine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. However, specific studies detailing these properties were not identified in the search results, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties of N-Isopropylpyridin-2-amine, including acidity, basicity, and nucleophilicity, are tied to its molecular structure and the presence of the pyridine ring. The N-oxide and amine functionalities present in the compound and its derivatives allow for diverse reactivity patterns, including nucleophilic substitution and cyclocondensation reactions (Ju & Varma, 2006). Such properties make N-Isopropylpyridin-2-amine a valuable building block in synthetic organic chemistry.
Scientific Research Applications
Amination of Pyridines : A general and efficient method for the 2-amination of pyridines, including N-Isopropylpyridin-2-amine, has been developed. This process involves converting pyridine N-oxides to 2-aminopyridines, showing high yields, excellent selectivity, and good functional group compatibility (Yin et al., 2007).
Mild Preparation of 2-Aminopyridines : An alternative, mild one-pot amination procedure for the synthesis of 2-aminopyridines from corresponding pyridine-N-oxides is presented. This method offers a mild alternative to S(N)Ar chemistry and is applicable to a variety of amines and heterocyclic-N-oxides (Londregan et al., 2010).
Synthesis and Applications in Organometallic Chemistry : N-Isopropylpyridin-2-amine has been used in the synthesis of robust dimethylgold(III) complexes. These complexes exhibit properties like air-stability and thermal robustness, making them significant in organometallic chemistry (Schouteeten et al., 2006).
Metallation and Functionalization : The metallation and functionalization of 2-Isopropylpyridine have been achieved using potassium diisopropylamide (KDA), leading to good to excellent yields with a range of electrophiles. This highlights its potential in synthetic chemistry (Pasquinet et al., 1998).
Microbial Engineering for N-Functionalized Amines : N-Isopropylpyridin-2-amine is part of a broader category of N-functionalized amines significant in the pharmaceutical and fine-chemical industries. Advanced microbial engineering methods have been developed for sustainable manufacturing routes to these compounds (Mindt et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-propan-2-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(2)10-8-5-3-4-6-9-8/h3-7H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPJCPJUEYREHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropylpyridin-2-amine | |
CAS RN |
15513-18-5 | |
Record name | N-(1-Methylethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15513-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15513-18-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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